2-(4-Isopropylphenyl)-6-methylquinoline-4-carbohydrazide

説明

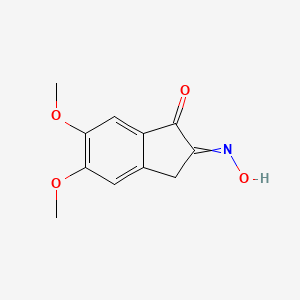

The compound 2-(4-Isopropylphenyl)-6-methylquinoline-4-carbohydrazide is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and have been studied for their potential as drug candidates. Although the specific compound is not directly mentioned in the provided papers, the studies do offer insights into the chemical behavior and properties of structurally related quinoline compounds.

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and reagents. For instance, a substituted quinoline-6-carbohydrazide was synthesized by reacting ethyl 4-hydroxy-2-methylquinoline-6-carboxylate with hydrazine hydrate, followed by further reactions to obtain various quinoline-substituted compounds . Similarly, the synthesis of isoquinoline derivatives, such as PK11195, involves palladium-mediated carbonylation using [11C]carbon monoxide and various amines . These methods highlight the versatility of quinoline compounds in chemical synthesis and their potential for modification to enhance biological activity.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their chemical and biological properties. Vibrational spectroscopic studies, such as FT-IR and FT-Raman, along with density functional theory (DFT), have been used to optimize the structure and determine the structural characteristics of compounds like 4-Methylphenylquinoline-2-carboxylate . These studies provide a detailed molecular picture and insight into the electronic properties, such as HOMO and LUMO, which are essential for understanding the reactivity of the compound.

Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions that can lead to the formation of new compounds with different properties. For example, the reaction of quinoline-6-carbohydrazide with phenyl isothiocyanate yields phenylhydrazinecarbotioamide, which can further undergo intramolecular cyclization to form triazole and thiadiazole derivatives . These transformations demonstrate the reactivity of the quinoline core and its ability to participate in diverse chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The recorded FT-IR and FT-Raman spectra, along with DFT calculations, provide information on the vibrational modes and structural parameters of these compounds . Additionally, the molecular electrostatic potential (MEP) plot reveals regions of electrophilic and nucleophilic reactivity, which are important for understanding the interaction of the compound with biological targets . The synthesis and transformations of quinoline derivatives also shed light on their stability and reactivity under various conditions .

科学的研究の応用

Synthesis and Characterization

- Novel compounds, including carbohydrazides and their derivatives, have been synthesized and characterized by spectroscopic techniques and elemental analyses. These compounds are based on the quinoline structure and show potential for further biological evaluation (Saeed, Abbas, Ibrar, & Bolte, 2014).

- Research on the synthesis of indolo[2,3-c]isoquinolinyl derivatives linked to carbohydrazides demonstrated their antimicrobial and antioxidant activities, highlighting the utility of the quinoline structure in developing potential therapeutic agents (Saundane, Verma, & Vijaykumar, 2013).

Biological Evaluation

- Quinazoline derivatives, including those structurally related to 2-(4-Isopropylphenyl)-6-methylquinoline-4-carbohydrazide, have been synthesized and evaluated for antimicrobial activities. Compounds with chloro substitutions showed significant activity, suggesting the potential for developing new antimicrobial agents (Kubicová et al., 2003).

- A series of quinazolin-4(3H)-one derivatives was prepared and screened for antimicrobial activity, revealing broad-spectrum antimicrobial efficacy. This study underscores the versatility of quinoline derivatives in addressing microbial resistance (Alafeefy, 2008).

Molecular Docking and Theoretical Studies

- Docking applications for novel complexes derived from quinoline derivatives have demonstrated promising inhibition in silico levels, suggesting a potential pathway for drug discovery against various diseases (Ali, El-Sakka, Soliman, & Mohamed, 2019).

- The design and synthesis of new 4-hydroxyquinoline-3-carbohydrazide derivatives evaluated for anti-HIV-1 activity highlight the significance of quinoline derivatives in developing treatments for viral infections (Hajimahdi, Zabihollahi, Aghasadeghi, & Zarghi, 2013).

将来の方向性

特性

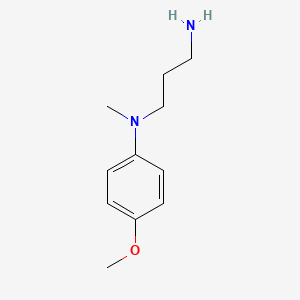

IUPAC Name |

6-methyl-2-(4-propan-2-ylphenyl)quinoline-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-12(2)14-5-7-15(8-6-14)19-11-17(20(24)23-21)16-10-13(3)4-9-18(16)22-19/h4-12H,21H2,1-3H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMJXSKPZIYARQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NN)C3=CC=C(C=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001148047 | |

| Record name | 6-Methyl-2-[4-(1-methylethyl)phenyl]-4-quinolinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001148047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Isopropylphenyl)-6-methylquinoline-4-carbohydrazide | |

CAS RN |

438221-46-6 | |

| Record name | 6-Methyl-2-[4-(1-methylethyl)phenyl]-4-quinolinecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438221-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-2-[4-(1-methylethyl)phenyl]-4-quinolinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001148047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride](/img/structure/B1310350.png)

![4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride](/img/structure/B1310357.png)

![5-(2-Amino-2-carboxyethyl)benzo[c]furazane hydrochloride](/img/structure/B1310361.png)

![N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B1310382.png)